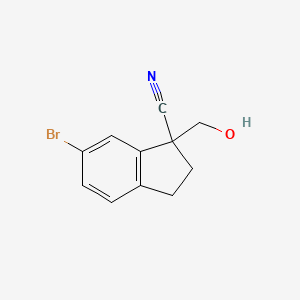
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a carbonitrile group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1-(hydroxymethyl)-2,3-dihydro-1H-indene, followed by the introduction of the carbonitrile group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-Bromo-1-(carboxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile.
Reduction: 6-Bromo-1-(aminomethyl)-2,3-dihydro-1H-indene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the carbonitrile group may play a crucial role in its biological activity by interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-hexanol: Another brominated compound with a hydroxyl group, used in proteomics research and as a reagent in organic synthesis.
6-Bromo-1-hexene: A brominated alkene used in the preparation of Grignard reagents and other organic transformations.
Uniqueness
6-Bromo-1-(hydroxymethyl)-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its indene ring system, which imparts specific chemical and biological properties. The presence of both a hydroxymethyl group and a carbonitrile group further distinguishes it from other brominated compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-1-(hydroxymethyl)-2,3-dihydroindene-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c12-9-2-1-8-3-4-11(6-13,7-14)10(8)5-9/h1-2,5,14H,3-4,7H2 |
InChI Key |
GPAWXMMRVUKKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)Br)(CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


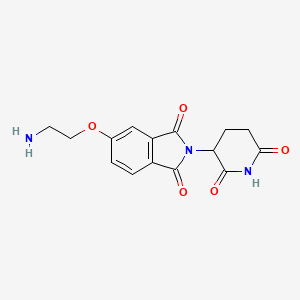

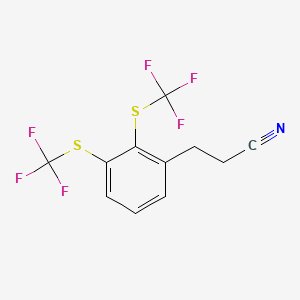
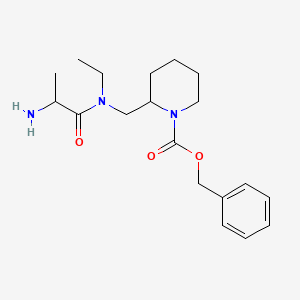
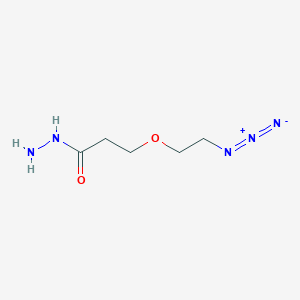
![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)
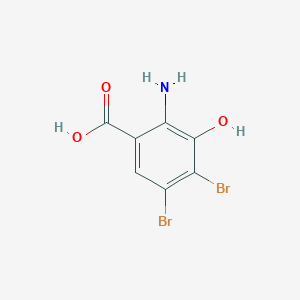
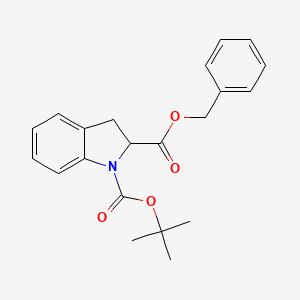
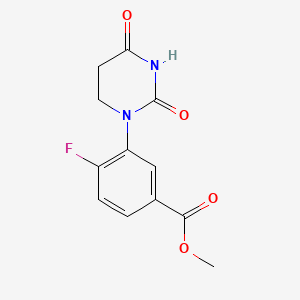
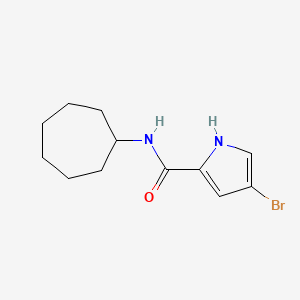
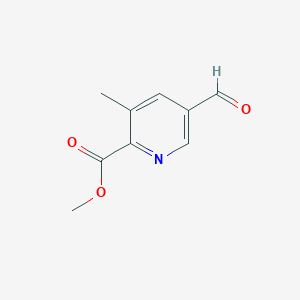


![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
